Umbelliferone

Catalog No.
S546332
CAS No.
93-35-6
M.F
C9H6O3
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Umbelliferone

CAS Number

93-35-6

Product Name

Umbelliferone

IUPAC Name

7-hydroxychromen-2-one

Molecular Formula

C9H6O3

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H

InChI Key

ORHBXUUXSCNDEV-UHFFFAOYSA-N

SMILES

O=C1OC2=C(C=CC(O)=C2)C=C1

Solubility

Soluble in DMSO

Synonyms

7-hydroxycoumarin, 7-hydroxycoumarin sulfate, 7-hydroxycoumarin, 14C-labeled, umbelliferone

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)O

Description

The exact mass of the compound Umbelliferone is 162.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. It belongs to the ontological category of hydroxycoumarin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Umbelliferone for Health Applications

  • Antioxidant and Anti-inflammatory Properties: Umbelliferone exhibits antioxidant and anti-inflammatory effects in various studies. It helps scavenge free radicals and reduce inflammation, potentially beneficial for conditions like arthritis and inflammatory bowel disease [].
  • Anticancer Properties: Research suggests umbelliferone may have anti-cancer properties. Studies have shown it can induce cell death in cancer cells and inhibit their growth [].
  • Other Potential Applications: Umbelliferone is also being explored for its potential benefits in diabetes, fungal and bacterial infections, and neurodegenerative diseases. However, more research is needed to confirm its efficacy in these areas [].
Important Note

It is crucial to understand that most of the research on umbelliferone's health applications is conducted in cell cultures or animal models. Further research is necessary to determine its safety and effectiveness in humans before it can be considered a viable therapeutic option [, ].

Umbelliferone, also known as 7-hydroxycoumarin, is a natural compound belonging to the coumarin family. It appears as a yellowish-white crystalline solid with slight solubility in hot water and high solubility in ethanol. This compound is notable for its strong ultraviolet light absorption at various wavelengths, making it an effective agent in sunscreens and optical brighteners for textiles. Umbelliferone exhibits antioxidant properties and has been identified as a potential antimutagenic agent, contributing to its applications in cosmetics and pharmaceuticals .

The precise mechanism of action for umbelliferone's various biological effects is often complex and may involve multiple pathways. Some proposed mechanisms include:

  • Antioxidant activity: Umbelliferone can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage. [1]
  • Enzyme inhibition: Umbelliferone may inhibit the activity of specific enzymes involved in inflammatory or cancer pathways. [1]
  • Modulation of gene expression: Umbelliferone

The chemical behavior of umbelliferone includes several significant transformations:

  • Biosynthesis: Umbelliferone is synthesized from L-phenylalanine via the shikimate pathway. The process involves multiple steps:
    • L-phenylalanine is converted to cinnamic acid.
    • Cinnamic acid undergoes hydroxylation to form 4-coumaric acid.
    • A further hydroxylation yields 2,4-dihydroxycinnamic acid (umbellic acid), which then cyclizes to form umbelliferone through an intramolecular reaction .
  • Chemical Synthesis: Traditionally, umbelliferone is synthesized through the Pechmann condensation reaction, involving resorcinol and formylacetic acid. More recent methods utilize methyl propionate with a palladium catalyst, enhancing efficiency and yield .
  • Stability: Umbelliferone can undergo transformations under various conditions, such as heating in methanol/water mixtures, leading to products like trans-umbellic acid and hydroxyl derivatives .

Umbelliferone exhibits diverse biological activities:

  • Antioxidant Activity: It has shown potential in reducing oxidative stress by scavenging free radicals.
  • Anticancer Properties: Research indicates that umbelliferone can induce apoptosis and cell cycle arrest in cancer cells, particularly hepatocellular carcinoma cells .
  • Phytotoxicity: It acts as an allelochemical, inhibiting the growth of certain plants by inducing reactive oxygen species accumulation .
  • Enzyme Inhibition: Umbelliferone inhibits type 3 17β-hydroxysteroid dehydrogenase, which is involved in testosterone biosynthesis, demonstrating potential therapeutic applications .

The synthesis of umbelliferone can be categorized into two main approaches:

  • Natural Biosynthesis: As previously mentioned, umbelliferone is synthesized from L-phenylalanine through a series of enzymatic reactions within plants.
  • Chemical Synthesis:
    • Pechmann Condensation: A traditional method using resorcinol and formylacetic acid.
    • Modern Synthesis: Employing palladium catalysts with methyl propionate for improved yields and efficiency .

Umbelliferone has various applications across different fields:

  • Cosmetics: Utilized in sunscreens due to its ability to absorb ultraviolet light effectively.
  • Textiles: Acts as an optical brightener.
  • Biological Research: Used as a fluorescence indicator for metal ions and as a pH indicator in specific ranges.
  • Pharmaceuticals: Investigated for its anticancer properties and potential use in formulations targeting inflammation and oxidative stress .

Research on umbelliferone has revealed various interactions that enhance its biological efficacy:

  • Metal Ion Detection: Umbelliferone derivatives have been developed as chemosensors for detecting biologically important metal ions like aluminum and mercury .
  • Protein Interactions: Studies indicate that umbelliferone can interact with proteins involved in inflammatory pathways, enhancing its anti-inflammatory effects when formulated with phospholipids .

Several compounds share structural similarities with umbelliferone, primarily within the coumarin family. Here are some notable examples:

Compound NameStructureUnique Features
CoumarinBasic coumarin structureFound in various plants; used for flavoring
DaphnoretinHydroxycoumarinExhibits different phytotoxic effects compared to umbelliferone
Herniarin7-O-methylumbelliferoneMethylated derivative found in specific plant species
SkimminGlycosylated derivativeUsed for fluorimetric determination of enzymes
MarminIsoprenylated derivativeFound in grapefruit skin; exhibits unique biological activities

These compounds exhibit varying degrees of biological activity and applications but share common structural features that highlight the uniqueness of umbelliferone due to its specific hydroxyl group positioning and resultant bioactivities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS]
Solid

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

162.031694049 g/mol

Monoisotopic Mass

162.031694049 g/mol

Heavy Atom Count

12

LogP

1.58 (LogP)

Appearance

Off-white to beige solid powder

Melting Point

230 - 232 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

60Z60NTL4G

GHS Hazard Statements

Aggregated GHS information provided by 136 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 136 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 134 of 136 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

93-35-6

Metabolism Metabolites

7-Hydroxycoumarin is a known human metabolite of 7-methoxycoumarin, 7-ethoxycoumarin, and coumarin.

Wikipedia

Umbelliferone
Ponceau_6R

Dates

Modify: 2023-08-15
1: Marshall ME, Mohler JL, Edmonds K, Williams B, Butler K, Ryles M, Weiss L, Urban D, Bueschen A, Markiewicz M, et al. An updated review of the clinical development of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin. J Cancer Res Clin Oncol. 1994;120 Suppl:S39-42. Review. PubMed PMID: 8132703.
2: Pelkonen O, Rautio A, Raunio H, Pasanen M. CYP2A6: a human coumarin 7-hydroxylase. Toxicology. 2000 Apr 3;144(1-3):139-47. Review. PubMed PMID: 10781881.
3: Pelkonen O, Rautio A, Raunio H, Mäenpää J, Hakkola J. Regulation of coumarin 7-hydroxylation in man. J Cancer Res Clin Oncol. 1994;120 Suppl:S30-1. Review. PubMed PMID: 8132700.
4: Lacy A, O'Kennedy R. Studies on coumarins and coumarin-related compounds to determine their therapeutic role in the treatment of cancer. Curr Pharm Des. 2004;10(30):3797-811. Review. PubMed PMID: 15579072.
5: Tsoi C, Swedmark S. Sulfation in dog. Curr Drug Metab. 2005 Jun;6(3):275-85. Review. PubMed PMID: 15975044.
6: Musa MA, Cooperwood JS, Khan MO. A review of coumarin derivatives in pharmacotherapy of breast cancer. Curr Med Chem. 2008;15(26):2664-79. Review. PubMed PMID: 18991629; PubMed Central PMCID: PMC3772644.
7: Farinola N, Piller NB. CYP2A6 polymorphisms: is there a role for pharmacogenomics in preventing coumarin-induced hepatotoxicity in lymphedema patients? Pharmacogenomics. 2007 Feb;8(2):151-8. Review. PubMed PMID: 17286538.
8: Thurman RG, Lemasters JJ. New micro-optical methods to study metabolism in periportal and pericentral regions of the liver lobule. Drug Metab Rev. 1988;19(3-4):263-81. Review. PubMed PMID: 3068031.
9: Shull LR, Kirsch DG, Lohse CL, Wisniewski JA. Application of isolated hepatocytes to studies of drug metabolism in large food animals. Xenobiotica. 1987 Mar;17(3):345-63. Review. PubMed PMID: 3554786.
10: Hoult JR, Payá M. Pharmacological and biochemical actions of simple coumarins: natural products with therapeutic potential. Gen Pharmacol. 1996 Jun;27(4):713-22. Review. PubMed PMID: 8853310.
11: Ando H, Okamoto H, Furuta T. [Development of a new technology to manipulate gene activity by photo-illumination using a new DNA/RNA caging compound, Bhc-diazo]. Tanpakushitsu Kakusan Koso. 2002 Feb;47(2):125-32. Review. Japanese. PubMed PMID: 11840675.
12: Lacy A, Dunne L, Fitzpatrick B, Daly S, Keating G, Baxter A, Hearty S, O'Kennedy R. Rapid analysis of coumarins using surface plasmon resonance. J AOAC Int. 2006 May-Jun;89(3):884-92. Review. PubMed PMID: 16792090.
13: Reymond JL. Substrate arrays for fluorescence-based enzyme fingerprinting and high-throughput screening. Ann N Y Acad Sci. 2008;1130:12-20. Epub 2007 Dec 20. Review. PubMed PMID: 18096855.

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